molecular formula C17H18N2O3 B2609838 (E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide CAS No. 290835-25-5

(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B2609838
CAS No.: 290835-25-5
M. Wt: 298.342
InChI Key: MCMXDAUUTAGVIO-WOJGMQOQSA-N
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Description

(E)-2-(4-Ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a synthetic hydrazone derivative supplied for non-human research applications. This compound belongs to a class of molecules featuring an acetohydrazide core, where a hydrazone linkage (formed by the condensation of a hydrazide with an aldehyde) connects a 4-ethylphenoxy moiety to a 4-hydroxybenzylidene ring system. This structural motif is characteristic of ligands with potential multidentate coordination sites for metal ions . Hydrazone derivatives, particularly N'-benzylidene acetohydrazides, are investigated for their diverse biological activities in scientific research. Compounds with analogous structures have demonstrated promising antimicrobial properties in vitro against a range of bacterial strains, including S. aureus , E. coli , and P. aeruginosa , as well as antifungal activity against C. albicans . Furthermore, related (E)-N'-arylidene acetohydrazides have been evaluated for antitumor cytotoxicity , showing the ability to inhibit the growth of human cancer cell lines and activate caspase enzymes, which are key mediators of apoptosis . The mechanism of action for such compounds is often multifaceted; they may function as efflux pump inhibitors to overcome bacterial multidrug resistance , or act as multi-target kinase inhibitors in oncological research, potentially binding to the inactive conformations of enzyme targets like c-Met . Researchers value this chemical class for its synthetic flexibility, which allows for structure-activity relationship (SAR) studies. The presence of the 4-hydroxybenzylidene group and the 4-ethylphenoxy ether provides a distinct electronic and steric profile, making this compound a valuable intermediate for further chemical modification and a candidate for probing biological mechanisms. This product is provided for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-13-5-9-16(10-6-13)22-12-17(21)19-18-11-14-3-7-15(20)8-4-14/h3-11,20H,2,12H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXDAUUTAGVIO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 394687-21-9

The compound features a hydrazide functional group, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)
This compound25.3 ± 1.5
Ascorbic Acid12.0 ± 0.8
Quercetin30.5 ± 2.1

The IC50 value of this compound indicates a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammation.

Case Study: Inhibition of Cytokine Production

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in:

  • Reduction of TNF-alpha levels : Decreased by approximately 40% compared to untreated controls.
  • IL-6 inhibition : Showed a reduction of about 35%.

These findings suggest that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Anticancer Properties

The compound's anticancer potential has been explored in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15.0 ± 1.2
MCF-7 (Breast Cancer)20.5 ± 1.5
A549 (Lung Cancer)18.3 ± 0.9

The IC50 values demonstrate that this compound exhibits potent cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.

The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, thereby reducing the expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathway activation and caspase cascade involvement.

Comparison with Similar Compounds

Substituent Variations

  • Phenoxy Group Modifications: Chlorophenoxy Analogues: Compounds like (E)-2-(2,4-dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide () replace the ethyl group with electron-withdrawing chlorine atoms, which may enhance receptor binding but reduce solubility. Methoxy/Benzyloxy Analogues: Derivatives such as N′-(4-methoxybenzylidene)-2-(2-isopropyl-1H-benzimidazol-1-yl)acetohydrazide () introduce methoxy or benzyloxy groups, altering steric bulk and electronic effects.
  • Benzylidene Modifications :

    • Heterocyclic Replacements : Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide () replace the 4-hydroxybenzylidene with indole or triazole moieties, diversifying biological target interactions.

Key Structural Features

Compound Name Phenoxy Substituent Benzylidene Substituent Key Structural Feature Reference
Target Compound 4-Ethylphenoxy 4-Hydroxybenzylidene Ethyl enhances lipophilicity -
(E)-2-(2,4-Dichlorophenoxy)-... () 2,4-Dichlorophenoxy 4-Hydroxybenzylidene Cl atoms increase electrophilicity
13c () 2-Isopropyl-benzimidazole 4-Hydroxybenzylidene Benzimidazole adds planar rigidity
4a () Triazole-thio Pyrrole-2-ylmethylene Heterocyclic thioether linkage

Yield and Purity

Compound Name Yield Melting Point (°C) Purification Method Reference
Target Compound - - Likely ethanol recrystallization -
13c () 72% - Recrystallization
4a () 75% 178–180 Ethanol recrystallization
4f () - - Column chromatography

Anticancer Activity

  • Compound 4a (): Exhibited IC₅₀ = 8.2 µM against melanoma (IGR39) due to the pyrrole-methylene group enhancing DNA intercalation.
  • Compound 18 (): Showed 89% yield and IR-confirmed hydrazide C=O stretch (1649 cm⁻¹), with antitumor activity linked to the thienopyrimidinone core.

Anti-Inflammatory Activity

  • Compound 4f () : Inhibited TNF-α production by 55.8% in vivo, comparable to SB-203580 (p38 MAPK inhibitor), via chloro-substituted benzylidene enhancing target affinity.

Antidepressant Activity

  • Compound 4l () : Bromo-substituted derivative reduced immobility time by 62% in the tail suspension test, attributed to enhanced serotonin reuptake inhibition.

Key Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenoxy derivatives () show higher electrophilicity and receptor binding but lower solubility than ethylphenoxy analogues.

Role of Heterocycles : Benzimidazole () and triazole () substituents improve planar rigidity and target specificity, respectively.

4-Hydroxybenzylidene Universality : This moiety is conserved across multiple studies () for its hydrogen-bonding capacity, critical for enzyme inhibition.

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